1'-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate
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Overview
Description
1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[211]hexane-2,4’-piperidine]-1,1’-dicarboxylate is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access the bicyclo[2.1.1]hexane core via [2 + 2] cycloaddition reactions
Industrial Production Methods
the principles of photochemical cycloaddition and subsequent functionalization can be scaled up with appropriate equipment and reaction optimization .
Chemical Reactions Analysis
Types of Reactions
1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The bicyclo[2.1.1]hexane core can be further modified through cycloaddition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include azides, photochemical catalysts, and various nucleophiles. Reaction conditions often involve the use of light sources for photochemical reactions and controlled temperatures to ensure the stability of the intermediates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of azide derivatives, while cycloaddition reactions can produce complex spirocyclic structures .
Scientific Research Applications
1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug design, particularly as a bioisostere for aromatic compounds.
Materials Science: Its spirocyclic structure can be utilized in the development of new materials with specific mechanical and chemical properties.
Chemical Biology: The compound can be used as a probe to study biological systems due to its reactive azidomethyl group.
Mechanism of Action
The mechanism of action for 1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate involves its interaction with molecular targets through its azidomethyl group. This group can undergo click chemistry reactions, allowing the compound to form covalent bonds with various biomolecules. The spirocyclic structure also provides conformational rigidity, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentanes: These compounds are also used as bioisosteres for aromatic rings but have a different structural framework.
Bicyclo[3.1.1]heptanes: Similar to bicyclo[2.1.1]hexanes, these compounds are used in drug design but have different substitution patterns.
Uniqueness
1’-tert-butyl 1-ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-piperidine]-1,1’-dicarboxylate is unique due to its combination of a spirocyclic structure and an azidomethyl group.
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5/c1-5-25-13(23)17-10-16(11-17,12-20-21-19)27-18(17)6-8-22(9-7-18)14(24)26-15(2,3)4/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBXQWGFUXPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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